molecular formula C13H10BrNO2 B2521048 (E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one CAS No. 683267-37-0

(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one

Cat. No. B2521048
M. Wt: 292.132
InChI Key: YGUKGHIUNSUYLL-FNORWQNLSA-N
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Description

The compound "(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one" is a type of organic molecule that is likely to possess interesting chemical and physical properties due to the presence of both an amino group attached to a phenyl ring and a bromofuran moiety. Although the specific compound is not directly studied in the provided papers, similar compounds with bromophenyl and furan components have been synthesized and analyzed, suggesting potential applications in fields such as nonlinear optics, antimicrobial and anticancer therapies, and enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an acetophenone derivative with an aldehyde in the presence of a base, such as sodium hydroxide, in a solvent like ethanol. For instance, a compound with a dimethylamino group was synthesized using 4-bromoacetophenone and N,N-dimethyl benzaldehyde . This suggests that the synthesis of the compound might follow a similar pathway, potentially involving an aminophenyl acetophenone and a bromofuran aldehyde.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and UV spectrometry. Density Functional Theory (DFT) calculations have been employed to predict the structural and spectroscopic data, which are then compared with experimental results for validation . These studies provide insights into the geometric parameters, vibrational frequencies, and electronic properties of the molecules.

Chemical Reactions Analysis

The reactivity of these compounds can be assessed using quantum-molecular descriptors such as Fukui functions and bond dissociation energies (BDE). These descriptors help identify reactive sites within the molecule and predict its behavior in various chemical reactions. For example, the reactivity of a bromophenyl compound with a trifluoromethoxy group was studied to understand its potential as an inhibitor for the MOA-B enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various computational and experimental methods. Nonlinear optical features, thermodynamic properties, and molecular electrostatic potential (MEP) have been outlined theoretically . Additionally, molecular dynamics simulations have been used to assess the interaction of molecules with water, providing information on solubility and degradation properties . Antimicrobial and anticancer activities have also been evaluated, indicating potential pharmaceutical applications .

Scientific Research Applications

Environmental and Biological Impact Studies

  • Environmental Concentrations and Toxicology : Research on related brominated compounds, such as 2,4,6-tribromophenol, highlights their environmental presence and toxicological impacts. These studies indicate the relevance of understanding the environmental fate and biological effects of brominated organic compounds, which could extend to the compound of interest due to structural similarities (Koch & Sures, 2018).

Advanced Materials and Chemical Synthesis

  • Sustainable Polymer and Material Synthesis : The conversion of biomass into furan derivatives, including research into 5-hydroxymethylfurfural (HMF) and its derivatives, demonstrates the potential for creating new polymers and functional materials from renewable resources. Such research indicates the broader interest in furan derivatives for advanced material science applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Discovery and Biomedical Applications

  • Antineoplastic Agent Development : The discovery and investigation of certain bis-benzylidene piperidone derivatives as antineoplastic agents suggest a pathway for the development of novel cancer therapies. This research area could potentially relate to the exploration of "(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one" for similar applications, given its structural features that may lend itself to biological activity (Hossain, Enci, Dimmock, & Das, 2020).

Antimicrobial Research

  • Antimicrobial Potential of Chitosan : The investigation into chitosan and its antimicrobial properties underlines the growing interest in biopolymers and naturally derived compounds for combating microbial resistance. Research into structurally unique compounds like "(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one" could reveal novel antimicrobial mechanisms or enhance existing treatments (Raafat & Sahl, 2009).

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-13-8-6-11(17-13)5-7-12(16)9-1-3-10(15)4-2-9/h1-8H,15H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUKGHIUNSUYLL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one

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